molecular formula C21H24ClN7O3S B10764228 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride

Katalognummer: B10764228
Molekulargewicht: 490.0 g/mol
InChI-Schlüssel: JZZQOCSQIDAFGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazine-2-carboxamide core substituted with a 4-(4-methylpiperazin-1-yl)sulfonylphenyl group at position 6 and an N-pyridin-3-yl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Its structural complexity arises from the integration of sulfonamide, piperazine, and pyridine functionalities, which are common in kinase inhibitors and antimicrobial agents.

Eigenschaften

IUPAC Name

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3S.ClH/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16;/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQOCSQIDAFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Pyrazine Carboxamide Formation

The pyrazine-2-carboxamide backbone is synthesized via condensation reactions between aminopyrazine derivatives and activated pyridinyl carbonyl intermediates. Key steps include:

  • Coupling of 3-aminopyrazine : Reacting 3-aminopyrazine-6-boronic acid with 4-(4-methylpiperazin-1-yl)sulfonylphenyl bromide under Suzuki-Miyaura cross-coupling conditions (palladium catalyst, base) to introduce the sulfonylphenyl group.

  • Carboxamide formation : Treating the intermediate with pyridin-3-amine in the presence of carbodiimide coupling agents (e.g., EDC, HOBt) to form the N-pyridin-3-yl carboxamide moiety.

Sulfonylation and Piperazine Substitution

The 4-methylpiperazine-1-sulfonyl group is introduced via nucleophilic aromatic substitution:

  • Sulfonation : Reacting 4-bromophenylsulfonyl chloride with 4-methylpiperazine in dichloromethane, followed by purification via silica gel chromatography (yield: 78–85%).

  • Chloride salt formation : The free base is converted to the hydrochloride salt using hydrogen chloride gas in anhydrous ether, achieving >99% purity by HPLC.

Table 1: Key Reaction Parameters for Sulfonylation

ParameterValue
Temperature0–5°C (initial), 25°C (final)
SolventDichloromethane
Reaction Time12–16 hours
Yield78–85%

Formulation and In Vivo Preparation

Solubility and Stability Optimization

AZD2858 hydrochloride exhibits poor aqueous solubility (11.35 mg/mL in DMSO). Formulation strategies include:

  • Co-solvent systems : DMSO:PEG300:Tween 80:ddH₂O (v/v ratios adjusted for target concentration).

  • pH adjustment : Vehicle solutions stabilized at pH 3.5 ± 0.1 to prevent hydrolysis.

Table 2: In Vivo Formulation Protocol

ComponentVolume RatioRole
DMSO master stock45%Primary solvent
PEG30030%Co-solvent
Tween 8010%Surfactant
ddH₂O15%Diluent

Dosage Preparation for Animal Studies

  • Oral administration : Doses of 0.2–20 mg/kg prepared in pH-adjusted deionized water, administered twice daily for 14 days.

  • Freeze-thaw stability : Stock solutions stored at -20°C retain >95% potency for 1 month; -80°C storage extends stability to 6 months.

Analytical Characterization

Purity Assessment

  • HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile in 0.1% TFA), retention time = 8.2 min.

  • Mass spectrometry : ESI-MS m/z 453.5 [M+H]⁺, confirming molecular weight.

Structural Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyrazine), 8.62 (d, 1H, pyridine), 3.15–3.30 (m, 8H, piperazine).

  • X-ray crystallography : Monoclinic crystal system (space group P2₁/c), validating planar pyrazine-carboxamide structure.

Process Optimization and Yield Enhancement

Catalytic Improvements

  • Palladium ligand screening : Use of SPhos ligand increases Suzuki-Miyaura coupling yield from 65% to 82%.

  • Temperature control : Maintaining reaction temperatures below 5°C during sulfonylation reduces byproduct formation.

Green Chemistry Approaches

  • Solvent substitution : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) decreases environmental impact without compromising yield.

Challenges and Mitigation Strategies

Hygroscopicity Management

AZD2858 hydrochloride’s hygroscopic nature necessitates:

  • Lyophilization : Freeze-drying under vacuum (0.05 mBar, -50°C) to achieve stable powder form.

  • Desiccant packaging : Storage with silica gel to maintain <5% moisture content.

Scale-Up Considerations

  • Continuous flow synthesis : Pilot studies demonstrate 30% reduction in reaction time for sulfonylation step compared to batch processing .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. It is primarily recognized for its role as a PIKfyve inhibitor , which is significant in cancer research. PIKfyve is involved in the regulation of cellular signaling and membrane trafficking, making it a target for cancer therapies aimed at disrupting tumor growth and metastasis .

Anticancer Activity

Research indicates that compounds similar to 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide exhibit promising anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, particularly those resistant to conventional therapies .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Sulfonamide derivatives, including this compound, have demonstrated efficacy against various bacterial strains. The presence of the pyridine and piperazine moieties enhances their interaction with bacterial enzymes, leading to inhibition of cell wall synthesis .

Case Studies

Several studies have reported on the synthesis of related sulfonamide compounds with notable antifungal activity against strains such as Candida albicans. These studies highlight the potential of this class of compounds in treating fungal infections, especially in immunocompromised patients .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The combination of the piperazine ring and sulfonamide group appears to be key in enhancing biological activity while minimizing toxicity .

Structural FeatureActivity Impact
Piperazine RingEnhances solubility and bioavailability
Sulfonamide GroupIncreases antibacterial activity
Pyridine MoietyImproves binding affinity to target enzymes

Wirkmechanismus

The mechanism of action of 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Sulfonamide-Piperazine Derivatives

Several compounds share structural motifs with the target molecule:

  • 6-(Piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazines (): These derivatives incorporate piperazine-linked sulfonamides or amides. For example, compound 3(a-l) in features imidazopyridazine cores with sulfonamide-piperazine side chains. While their scaffolds differ (imidazopyridazine vs.
  • 5-(4-(Methylsulfonyl)phenyl)-3-(piperidin-4-yl)pyrazin-2-amine (): This pyrazin-2-amine derivative includes a methylsulfonylphenyl group and a piperidine ring. The absence of a pyridine carboxamide and the use of piperidine instead of methylpiperazine may reduce its solubility compared to the target compound .
Table 1: Key Structural Comparisons
Compound Core Structure Substituents Solubility Modifiers
Target Compound Pyrazine-2-carboxamide 6-(4-methylpiperazin-1-yl)sulfonylphenyl, N-pyridin-3-yl Hydrochloride salt
Imidazopyridazine derivatives Imidazo[1,2-b]pyridazine Piperazine-linked sulfonamides/amides Varies (e.g., alkyl chains)
Pyrazin-2-amine () Pyrazin-2-amine 4-(Methylsulfonyl)phenyl, piperidine Tert-butyl carbamate (precursor)

Bioactivity and Target Profiling

While bioactivity data for the target compound are unavailable, ’s clustering analysis suggests structural analogs with sulfonamide-piperazine groups may share modes of action. For example:

  • Antimalarial Activity: Imidazopyridazines in and aminopyrazines in exhibit antimalarial properties. The target’s pyrazine core and sulfonamide group could similarly target Plasmodium kinases or transporters .
  • Kinase Inhibition: Sulfonamide-piperazine moieties are prevalent in kinase inhibitors (e.g., c-Met, VEGFR). Computational similarity metrics (Tanimoto/Dice indexes) could quantify the target’s resemblance to known inhibitors .

Physicochemical Properties

  • Solubility : The hydrochloride salt likely improves aqueous solubility compared to neutral analogs like the tert-butyl-protected precursor in .
  • logP and Permeability : The sulfonyl group may increase hydrophilicity, whereas the pyridine and methylpiperazine groups could enhance membrane permeability.

Biologische Aktivität

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide; hydrochloride (commonly referred to as AZD2858) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of AZD2858, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

AZD2858 has a molecular formula of C22H28ClN7O3S and a molecular weight of 453.52 g/mol. The compound features a complex structure characterized by the presence of a pyrazine ring, piperazine moiety, and sulfonamide group, which contribute to its biological activity.

AZD2858 has been studied for its role in inhibiting specific biological pathways. The compound primarily acts as a kinase inhibitor , targeting various kinases involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit the activity of DprE1 , an enzyme crucial for the survival of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Anticancer Activity

AZD2858 has shown promising results in preclinical studies as an anticancer agent. The compound was evaluated for its cytotoxic effects on several cancer cell lines, including prostate and breast cancer cells. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study 1DU145 (Prostate Cancer)230Apoptosis induction
Study 2MCF7 (Breast Cancer)150Cell cycle arrest
Study 3HCT116 (Colorectal Cancer)180Inhibition of proliferation

These results indicate that AZD2858 effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent against multiple cancer types.

Antitubercular Activity

In addition to its anticancer properties, AZD2858 has been evaluated for its antitubercular activity. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values below 21.25 µM . This suggests that AZD2858 could serve as a lead compound for developing new treatments for tuberculosis.

Case Studies

  • Prostate Cancer Treatment : A case study involving AZD2858 showed marked tumor reduction in xenograft models of prostate cancer. The treatment resulted in significant apoptosis in tumor tissues, correlating with the observed IC50 values from in vitro studies.
  • Tuberculosis Infection : In another study, AZD2858 was administered to infected mice models, leading to a substantial decrease in bacterial load compared to controls. This study supports the compound's potential as an adjunct therapy in tuberculosis management.

Safety and Toxicity Profile

The safety profile of AZD2858 has been assessed through various toxicity studies. Results indicated minimal cytotoxicity with IC50 values exceeding 375 µM in normal cell lines, suggesting a favorable therapeutic index . However, further investigations are necessary to fully understand the long-term effects and safety parameters associated with this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide hydrochloride?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:

Sulfonylation : Reacting 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with a pyrazine-carboxamide precursor under alkaline conditions to form the sulfonylphenyl intermediate .

Coupling : Utilizing coupling reagents like HBTU or BOP with triethylamine (Et3N) in THF to attach the pyridin-3-amine group to the pyrazine core .

Salt Formation : Treating the free base with HCl to yield the hydrochloride salt .

  • Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., over-sulfonylation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the 4-methylpiperazinyl group (δ ~2.3–2.5 ppm for N–CH3) and pyridine/pyrazine aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> for C21H24N7O3S·HCl) and detect impurities .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Findings : Stability decreases at extreme pH (<3 or >9) due to hydrolysis of the sulfonyl group or protonation of the piperazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency of the pyrazine-carboxamide moiety?

  • Methodological Answer :

  • Parameter Screening :
  • Catalysts : Test coupling agents (e.g., EDC/HOAt vs. HBTU) to enhance amide bond formation .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) to improve solubility of intermediates .
  • Temperature : Elevated temperatures (40–60°C) may accelerate reaction rates but risk side reactions .
  • Data Analysis : Use Design of Experiments (DoE) to identify optimal conditions (e.g., 85% yield achieved in THF with HBTU at 25°C) .

Q. What strategies resolve contradictions in crystallinity data caused by polymorphic forms?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile) and analyze via X-ray diffraction (XRD) .
  • Thermal Analysis : Use DSC/TGA to differentiate polymorphs based on melting points and decomposition profiles .
  • Case Study : A hydrate form may exhibit lower solubility than an anhydrous polymorph, impacting bioavailability .

Q. How can computational methods predict interactions between this compound and kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses of the pyrazine-carboxamide core with ATP-binding pockets (e.g., Abl kinase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the sulfonyl group and Lys271 .
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding affinity data .

Q. What analytical approaches detect trace impurities (e.g., des-methylpiperazine derivatives) in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS : Employ a triple quadrupole MS with MRM (multiple reaction monitoring) to target impurities at ppm levels .
  • Reference Standards : Co-inject synthesized impurities (e.g., 4-(piperazin-1-yl)benzenesulfonyl derivatives) for retention time matching .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.